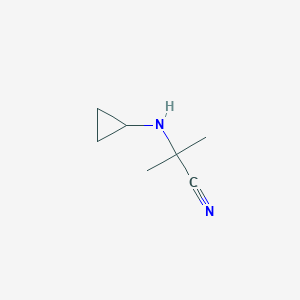

2-(Cyclopropylamino)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropylamine, a compound with a similar structure, is a liquid at room temperature with a boiling point of 49-50 °C . It has been used in the synthesis of various derivatives .

Synthesis Analysis

Cyclopropylamine has been used in the synthesis of various derivatives, such as N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives . The synthesis often involves multicomponent reactions .Molecular Structure Analysis

The molecular structure of a compound can be confirmed using various spectroscopic techniques such as 1H, 13C, 2D NMR, LC-MS, IR, and UV spectra .Chemical Reactions Analysis

The chemical reactions involving cyclopropylamine and similar compounds can be complex and depend on the specific conditions and reactants used .Physical and Chemical Properties Analysis

Cyclopropylamine is a liquid at room temperature with a boiling point of 49-50 °C and a density of 0.824 g/mL at 25 °C .Scientific Research Applications

Metabolism and Detectability Studies

- Metabolism Analysis : Research has been conducted on the metabolism of related compounds, such as 2-Methiopropamine, a thiophene analogue of methamphetamine. These studies include identifying phase I and II metabolites in rat and human urine and the cytochrome P450 isoenzymes involved in their metabolism (Welter et al., 2013).

Synthesis Processes

- Chemical Synthesis : There has been research on the synthesis processes of similar compounds. For instance, a one-pot synthesis of bupropion, an antidepressant drug, involves steps that could be related to the synthesis of 2-(Cyclopropylamino)-2-methylpropanenitrile (Perrine et al., 2000).

Polymerization and Chemical Reactions

- Polymerization of Cyclic Monomers : Studies have been conducted on the polymerization of cyclic monomers involving similar structures. This includes research on methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate and its radical homopolymerization (Moszner et al., 2003).

Bioorthogonal Chemistry

- Bioorthogonal Chemistries : The unique bioorthogonal reactivities of isomeric cyclopropenes, which are structurally related to this compound, have been explored. These studies focus on tagging biomolecules in complex environments (Kamber et al., 2013).

Role in Biological Processes

- Biological Applications : S-adenosylmethionine (SAM), which is structurally related, plays a role as a biological methyl donor. It is used in various biological synthesis processes, indicating potential biological roles for similar compounds (Fontecave et al., 2004).

Environmental Studies

- Environmental Impact Assessment : Research includes the study of environmental contaminants like Irgarol 1051, which shares structural similarities. These studies assess the levels of such compounds in marine environments (Biselli et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(cyclopropylamino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2,5-8)9-6-3-4-6/h6,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWSWYVBEZGYLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2999183.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)

![(Z)-3-allyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2999189.png)

![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)

![2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2999194.png)

![2-[[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]methylsulfanyl]acetic acid](/img/structure/B2999197.png)

![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)

![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)